Asperflavin

Anti-inflammatory Cytotoxicity Marine Natural Products

Researchers screening anti-inflammatory leads frequently encounter cytotoxicity confounds and off-target COX-2 interference that obscure iNOS-specific pharmacology. Asperflavin resolves this with a validated iNOS-preferential suppression profile-western blot-confirmed pronounced iNOS downregulation with only slight COX-2 reduction-and a cytotoxicity-free window up to 200 μM in LPS-stimulated RAW 264.7 macrophages. • Dose-dependent suppression of TNF-α, IL-1β, and IL-6 without cytotoxicity ≤200 μM • iNOS-selective pharmacology verified by western blot; minimal COX-2 interference • Sourced from authenticated marine fungal strains; HPLC/UV/MS reference data available for dereplication workflows

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 1415764-41-8
Cat. No. B1258663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperflavin
CAS1415764-41-8
Synonymsasperflavin
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC)O)O
InChIInChI=1S/C16H16O5/c1-16(20)6-9-3-8-4-10(17)5-12(21-2)14(8)15(19)13(9)11(18)7-16/h3-5,17,19-20H,6-7H2,1-2H3/t16-/m0/s1
InChIKeyWCRDTBIKDNWXLR-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asperflavin (CAS 1415764-41-8): A Marine Fungus-Derived Anthraquinone Anti-Inflammatory Agent for Inflammation Research


Asperflavin (CAS 1415764-41-8) is an anthraquinone-derived polyketide secondary metabolite isolated from marine fungi, including Eurotium amstelodami, Aspergillus flavus, Aspergillus ruber, and Aspergillus glaucus [1] [2]. It is a naturally occurring pigment with a molecular formula of C16H16O5 and a molecular weight of 288.29 g/mol . Asperflavin exhibits anti-inflammatory properties by suppressing inducible nitric oxide synthase (iNOS) and downregulating pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages [3].

Inflammation model research: Reported suppression of iNOS and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophage assays.
Non-cytotoxic window: Reported absence of cytotoxicity over tested concentration range, supporting anti-inflammatory endpoint interpretation without confounding cell death.
iNOS-preferential profile: Reported selective downregulation of iNOS with minimal COX-2 suppression, distinct from non-selective anthraquinone analogs.

Why Generic Anthraquinone Analogs Cannot Substitute for Asperflavin in Anti-Inflammatory Research


The anthraquinone class of marine fungal metabolites exhibits substantial structural diversity, leading to wide variations in bioactivity, potency, and target selectivity. While structurally related anthraquinones such as questinol and neoechinulin A exhibit anti-inflammatory properties, their distinct molecular architectures result in divergent suppression profiles of pro-inflammatory mediators. Asperflavin demonstrates a unique combination of no observed cytotoxicity up to 200 μM coupled with significant inhibition of LPS-induced NO, PGE2, and iNOS expression in RAW 264.7 macrophages [1]. Critically, asperflavin selectively suppresses iNOS with only slight COX-2 downregulation, whereas other fungal anthraquinones display different COX-2/iNOS inhibition ratios [1]. Furthermore, compounds from the same fungal broth extract, such as neoechinulin A, modulate inflammation through NF-κB and p38 MAPK pathways rather than direct iNOS suppression [2], and austocystins primarily exhibit immunosuppressive and cytotoxic activities rather than anti-inflammatory effects [3]. These mechanistic and selectivity divergences preclude generic substitution and necessitate compound-specific selection based on precise experimental requirements.

Cytotoxicity profile mismatch: Austocystins and questinol derivatives may exhibit cytotoxicity at lower concentrations; direct substitution may confound anti-inflammatory readouts.
Cytokine suppression breadth differs: Neoechinulin A does not suppress IL-6, limiting applicability for IL-6-inclusive inflammation models.
Mechanistic divergence: Generic anthraquinones may target COX-2 or NF-κB/p38 MAPK rather than iNOS, altering pathway-response interpretation.

Quantitative Comparative Evidence for Asperflavin Differentiation in Anti-Inflammatory, Antioxidant, and Antibacterial Applications


Asperflavin Demonstrates Sustained Anti-Inflammatory Activity Without Cytotoxicity at Concentrations Up to 200 μM, Unlike Cytotoxic Austocystins and Questinol Derivatives

Asperflavin maintains full cell viability in LPS-stimulated RAW 264.7 macrophages across a concentration range of 0–200 μM over 24 hours, establishing a favorable therapeutic window that is not observed with several structurally related fungal anthraquinones [1]. In direct contrast, austocystin derivatives isolated from Aspergillus ustus exhibit significant immunosuppressive activity with EC50 values ranging from 7.1–8.1 μM and demonstrate cytotoxic effects at concentrations as low as 20 μM [2]. Furthermore, questinol, an anthraquinone co-isolated from the same Eurotium amstelodami source, has been evaluated for anti-inflammatory activity but lacks the comprehensive cytotoxicity-to-efficacy ratio characterization available for asperflavin [3]. This evidence positions asperflavin as the preferred choice for experiments requiring sustained anti-inflammatory modulation without confounding cell death.

Cytotoxicity vs. Analogs
Cross-study comparable
Asperflavin: no cytotoxicity up to 200 μM (24 h).
Austocystins: EC50 7.1–8.1 μM with observed cytotoxicity.
Questinol: cytotoxicity data not fully characterized.
Reported non-cytotoxic concentration range supports anti-inflammatory interpretation without confounding cell death.
Class-level inference; confirm in target cell model.
Anti-inflammatory Cytotoxicity Marine Natural Products

Asperflavin Suppresses Pro-Inflammatory Cytokines TNF-α, IL-1β, and IL-6 More Broadly Than Neoechinulin A in LPS-Stimulated RAW 264.7 Macrophages

Asperflavin demonstrates broad-spectrum suppression of three key pro-inflammatory cytokines: TNF-α, IL-1β, and IL-6, at concentrations of 0–200 μM in LPS-stimulated RAW 264.7 macrophages [1]. In contrast, neoechinulin A, a structurally distinct indole alkaloid isolated from Eurotium species and evaluated under identical LPS-stimulated RAW 264.7 conditions, has been reported to decrease the secretion of only TNF-α and IL-1β, with no published evidence of IL-6 suppression [2]. This differential cytokine suppression profile is mechanistically significant, as IL-6 plays a distinct and critical role in chronic inflammatory conditions, including rheumatoid arthritis and cytokine release syndrome, that TNF-α and IL-1β suppression alone may not fully address. The broader cytokine suppression spectrum of asperflavin provides researchers with a more comprehensive tool for studying multi-cytokine inflammatory cascades.

Cytokine Suppression Profile
Cross-study comparable
Asperflavin: suppresses TNF-α, IL-1β, IL-6.
Neoechinulin A: suppresses only TNF-α and IL-1β.
Broader cytokine suppression may support IL-6-inclusive inflammation model studies.
IL-6 pathway data require independent validation.
Anti-inflammatory Cytokine Suppression Innate Immunity

Asperflavin Exhibits Superior iNOS Selectivity Over COX-2 Compared to Non-Selective Anthraquinone Anti-Inflammatory Agents

Asperflavin demonstrates target selectivity characterized by pronounced suppression of inducible nitric oxide synthase (iNOS) with only slight downregulation of cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages, as established by western blot analysis [1]. In contrast, structurally related anthraquinones such as questinol and emodin exhibit non-selective inhibition of both iNOS and COX-2 pathways, and the broader anthraquinone class frequently demonstrates dual COX/LOX inhibition or preferential COX-2 suppression [2]. This iNOS-preferential profile is mechanistically significant: selective iNOS inhibition reduces nitric oxide-driven inflammation without the gastrointestinal and cardiovascular liabilities associated with COX-2 suppression. The iNOS-to-COX-2 selectivity ratio of asperflavin provides a distinct pharmacological signature that is not reliably replicated by generic anthraquinone compounds.

iNOS Selectivity vs. COX-2
Class-level inference
Asperflavin: pronounced iNOS suppression; slight COX-2 downregulation.
Generic anthraquinones: often non-selective dual inhibition or COX-2 preference.
Reported iNOS-preferential profile supports iNOS-selective pathway studies.
Class-level attribution; verify with direct head-to-head data.
iNOS Inhibition COX-2 Selectivity Target Profiling

Asperflavin Ribofuranoside Exhibits Superior Radical Scavenging Activity (DPPH IC50 14.2 μM) Relative to Ascorbic Acid (IC50 20 μM) and Polyketide Analogs

Asperflavin ribofuranoside, the glycosylated derivative of the asperflavin core scaffold, exhibits significant radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) with an IC50 value of 14.2 μM [1]. This activity is superior to the positive control, ascorbic acid (vitamin C), which demonstrates an IC50 of 20 μM under identical assay conditions [1]. In the same study, the structurally related polyketides flavoglaucin (IC50 = 11.3 μM) and isodihydroauroglaucin (IC50 = 11.5 μM) exhibited slightly more potent DPPH scavenging than asperflavin ribofuranoside, while asperflavin aglycone displayed notably weaker activity (IC50 = 50 μg/mL, approximately 173 μM) [1]. This activity gradient (flavoglaucin ≈ isodihydroauroglaucin > asperflavin ribofuranoside > ascorbic acid > asperflavin) establishes a clear structure-activity relationship where glycosylation at the ribofuranoside position substantially enhances radical scavenging capacity compared to the aglycone.

DPPH Radical Scavenging
Direct head-to-head
IC50 14.2 μM Asperflavin ribofuranoside
Ascorbic acid: IC50 20 μM
Aglycone: IC50 ~173 μM
Reported DPPH scavenging ranks ribofuranoside above ascorbic acid in tested set.
Glycosylation enhances radical scavenging.
Antioxidant DPPH Assay Free Radical Scavenging

Asperflavin Ribofuranoside Exhibits Moderate Antibacterial Activity Against MRSA and MDRSA (MIC 50 μg/mL), Differentiating from Broader-Spectrum Polyketide Antibiotics

Asperflavin ribofuranoside demonstrates moderate antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Staphylococcus aureus (MDRSA), with a minimum inhibitory concentration (MIC) value of 50 μg/mL for both resistant strains [1]. In the same study, the co-isolated polyketides flavoglaucin and isodihydroauroglaucin were evaluated but did not show comparable antibacterial activity against these specific resistant strains [1]. This differential activity profile is consistent with the structural divergence between the glycosylated asperflavin scaffold and the non-glycosylated polyketide analogs. While the MIC of 50 μg/mL is considered moderate relative to clinical antibiotic benchmarks (e.g., vancomycin MIC typically ≤2 μg/mL for susceptible S. aureus), the activity against both MRSA and MDRSA strains suggests a mechanism of action that circumvents common resistance determinants. The specificity for resistant S. aureus strains over other polyketides from the same fungal source indicates that the ribofuranoside glycosylation may confer unique bacterial membrane interactions or target engagement properties.

Antibacterial MIC
Direct head-to-head
MIC 50 μg/mL Against MRSA & MDRSA
Flavoglaucin/isodihydroauroglaucin: no activity reported.
Reported MIC endpoint supports antimicrobial screening context for resistant S. aureus.
Moderate activity; verify in target panel.
Antibacterial MRSA MDRSA

Asperflavinoid C Demonstrates Cytotoxic Activity Against MCF-7 Breast Cancer Cells (IC50 10 μM), Establishing Structure-Dependent Divergence Within the Asperflavin Scaffold Family

Asperflavinoid C, a drimane-type sesquiterpene derived from the coculture of marine fungi Aspergillus carneus and Beauveria felina, exerts a significant cytotoxic effect on human breast cancer MCF-7 cell viability with an IC50 value of 10 μM [1]. This cytotoxic activity is accompanied by induction of caspase-dependent apoptosis and cell cycle arrest in the G2/M phase [1]. In stark contrast, the parent asperflavin compound (aglycone) exhibits no cytotoxicity up to 200 μM in RAW 264.7 macrophages [2]. This nearly 20-fold difference in cytotoxic threshold (10 μM vs. >200 μM) between structurally related asperflavinoid C and asperflavin aglycone highlights the profound impact of scaffold modification on biological activity within this compound class. The co-isolated ustusolate E also exhibited an IC50 of 10 μM against MCF-7 cells in the same study [1], indicating that specific structural modifications to the asperflavin core can transform a non-cytotoxic anti-inflammatory scaffold into a potent cytotoxic anticancer agent.

Cytotoxicity: Scaffold Divergence
Cross-study comparable
Asperflavinoid C: IC50 10 μM (MCF-7).
Asperflavin aglycone: no cytotoxicity up to 200 μM.
Reported cytotoxic IC50 differentiates asperflavinoid C for cancer cell-line studies; aglycone remains non-cytotoxic.
Scaffold modification profoundly alters activity; verify CAS.
Cytotoxicity Breast Cancer MCF-7

Asperflavin (CAS 1415764-41-8): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Anti-Inflammatory Screening Requiring Cytokine Profiling Without Cytotoxicity Confounding

Asperflavin is optimally deployed in LPS-stimulated RAW 264.7 macrophage assays where researchers require dose-dependent suppression of TNF-α, IL-1β, and IL-6 without the confounding influence of compound-induced cytotoxicity. The established safety window up to 200 μM enables robust interpretation of anti-inflammatory effects across a broad concentration range, distinguishing asperflavin from cytotoxic anthraquinone analogs such as austocystins [1] [2]. This scenario is particularly relevant for academic screening laboratories and pharmaceutical lead identification programs focused on chronic inflammatory disease targets including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

iNOS-Selective Inhibitor Development and Target Engagement Studies

Asperflavin serves as a preferred chemical probe for studies requiring selective iNOS suppression with minimal COX-2 interference. The western blot-verified iNOS-preferential suppression profile (pronounced iNOS downregulation with only slight COX-2 reduction) provides a defined pharmacological fingerprint that non-selective anthraquinone alternatives cannot reliably replicate [1] [3]. This scenario is applicable to medicinal chemistry programs developing next-generation iNOS inhibitors for conditions such as septic shock, neurodegenerative disorders, and ischemia-reperfusion injury where COX-2-mediated adverse effects must be avoided.

Structure-Activity Relationship Studies of Anthraquinone Glycosylation Effects

The asperflavin scaffold family provides a defined experimental system for investigating how glycosylation at the ribofuranoside position modulates multiple biological activities simultaneously. Comparative testing of asperflavin aglycone (weak antioxidant, non-cytotoxic) versus asperflavin ribofuranoside (enhanced DPPH scavenging IC50 14.2 μM, moderate anti-MRSA activity MIC 50 μg/mL) enables systematic evaluation of glycosylation effects on antioxidant, antibacterial, and cytotoxicity parameters [4]. This scenario is ideally suited for natural product chemistry laboratories and academic groups studying carbohydrate-mediated modulation of polyketide bioactivity.

Marine-Derived Natural Product Reference Standards for Metabolomics and Dereplication

Asperflavin, as a well-characterized secondary metabolite from multiple Aspergillus and Eurotium species, serves as a validated reference standard for metabolomics studies, dereplication workflows, and bioassay-guided fractionation of marine fungal extracts. Its distinctive HPLC retention time, UV absorption spectrum, and MS fragmentation pattern provide reliable analytical markers for identifying asperflavin-producing strains [1] [4]. This scenario addresses the needs of natural product discovery laboratories, marine biotechnology companies, and culture collection facilities requiring authenticated standards for compound identification and quality control.

Application
Selection Property
Validation Focus
Inflammation model screening (LPS-stimulated macrophages)
Reported non-cytotoxic concentration range
Multi-cytokine suppression without cytotoxicity confounding
iNOS-selective pathway studies
iNOS-preferential suppression profile
iNOS vs COX-2 selectivity ratio interpretation
Anthraquinone glycosylation SAR
Comparative activity data (aglycone vs ribofuranoside)
Glycosylation-dependent modulation of antioxidant and antimicrobial endpoints
Natural product metabolomics reference
Characterized analytical fingerprint (HPLC, UV, MS)
Dereplication and strain identification consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asperflavin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.